molecular formula C8H10O5-2 B1258549 alpha-Ketosuberate

alpha-Ketosuberate

Cat. No. B1258549
M. Wt: 186.16 g/mol
InChI Key: HAGOOZVJLSSXGZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxosuberate(2-) is an oxo dicarboxylic acid dianion that is the conjugate base of 2-oxosuberic acid resulting from the deprotonation of the two carboxy groups. Major microspecies at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 2-oxosuberic acid.

Scientific Research Applications

Biosynthesis in Methanogenic Archaebacteria

Alpha-Ketosuberate plays a crucial role in the biosynthesis processes of methanogenic archaebacteria. It is found to be the biosynthetic precursor to the 7-mercaptoheptanoic acid portion of 7-mercaptoheptanoylthreonine phosphate, a coenzyme in these bacteria. These findings are significant as they provide insights into the metabolic pathways of archaebacteria, a domain of life that thrives in extreme environments (White, 1989).

Alpha-Keto Acid Chain Elongation Reactions

Research indicates that alpha-ketosuberate is formed through a series of alpha-keto acid chain elongation reactions. These reactions involve the conversion of alpha-ketoglutarate and acetylCoA into alpha-ketosuberate. This pathway is pivotal for the biosynthesis of coenzyme B and biotin in Methanosarcina thermophila, highlighting the compound's essential role in microbial metabolism (Howell et al., 1998).

Conversion to 7-Mercaptoheptanoic Acid

Further studies on methanogenic bacteria have unraveled the steps involved in converting alpha-ketosuberate to 7-mercaptoheptanoic acid. This process is critical for understanding the synthesis of complex biomolecules in these organisms, offering insights into their unique metabolic capabilities (White, 1989).

Environmental Applications

Alpha-Ketosuberate has been investigated for environmental applications, such as in the removal of Cu2+ from aqueous solutions. Modified chitosan-coated magnetic nanoparticles, incorporating alpha-ketosuberate, have demonstrated potential in treating wastewater, reflecting the compound's utility in environmental remediation (Zhou et al., 2009).

Biotechnological Production

The biotechnological production of alpha-keto acids, including alpha-ketosuberate, is a growing area of interest. These compounds have wide-ranging applications in food additives, pharmaceuticals, and chemical synthesis. Biotechnological methods offer a more sustainable and environmentally friendly approach compared to traditional chemical synthesis (Song et al., 2016).

Physiological Functions and Clinical Applications

Research on alpha-ketoglutarate, a related compound, has revealed its importance in metabolic processes and potential clinical applications. It acts as a nitrogen scavenger and influences protein synthesis, with implications for muscle health, gastrointestinal tract cell fuel, and bone tissue formation (Wu et al., 2016).

properties

Product Name

alpha-Ketosuberate

Molecular Formula

C8H10O5-2

Molecular Weight

186.16 g/mol

IUPAC Name

2-oxooctanedioate

InChI

InChI=1S/C8H12O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h1-5H2,(H,10,11)(H,12,13)/p-2

InChI Key

HAGOOZVJLSSXGZ-UHFFFAOYSA-L

SMILES

C(CCC(=O)C(=O)[O-])CCC(=O)[O-]

Canonical SMILES

C(CCC(=O)C(=O)[O-])CCC(=O)[O-]

synonyms

2-ketosuberate
alpha-ketosuberate
alpha-ketosuberic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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